1-(Oxane-4-carbonyl)piperazine hydrochloride is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a piperazine ring, which is a common motif in various pharmaceuticals due to its ability to interact with biological targets. The chemical structure includes an oxane carbonyl group, contributing to its unique properties and reactivity.
This compound is classified under piperazine derivatives, which are widely recognized for their versatility in drug development. It is identified by the CAS Number 1311317-59-5 and has garnered interest in fields such as organic synthesis, medicinal chemistry, and pharmacology due to its potential therapeutic applications .
The synthesis of 1-(oxane-4-carbonyl)piperazine hydrochloride typically involves several key steps:
1-(Oxane-4-carbonyl)piperazine hydrochloride can undergo various chemical reactions:
The mechanism of action for 1-(oxane-4-carbonyl)piperazine hydrochloride is primarily based on its ability to interact with specific biological targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanism can vary depending on the target enzyme or receptor involved, which necessitates further investigation into its pharmacodynamics and pharmacokinetics .
The compound's stability and reactivity profile make it suitable for various synthetic applications, particularly in drug development where controlled reactivity is essential .
1-(Oxane-4-carbonyl)piperazine hydrochloride has several scientific uses:
Piperazine derivatives emerged as prominent designer drugs in the early 2000s, initially marketed as "legal alternatives" to controlled stimulants like MDMA and amphetamines. Benzylpiperazine (BZP) was the first widely documented compound in this class, followed by phenylpiperazines such as m-trifluoromethylphenylpiperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). By 2006, 18 piperazine-based NPS had been reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), though their prevalence declined as legislative controls expanded. Notably, BZP underwent a formal EU risk assessment, leading to international scheduling. However, recent years have witnessed a resurgence of structurally modified piperazines designed to evade detection and regulatory frameworks. This includes the reappearance of compounds like pFPP (1-(4-fluorophenyl)piperazine) in synthetic cannabinoid blends, signaling a strategic shift toward hybridized or "masked" piperazine scaffolds [5].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4